molecular formula C17H16O4 B127088 1,3-Bis(3-formylphenoxy)propane CAS No. 141032-56-6

1,3-Bis(3-formylphenoxy)propane

Cat. No.: B127088
CAS No.: 141032-56-6
M. Wt: 284.31 g/mol
InChI Key: CYIKEJAETJNNQZ-UHFFFAOYSA-N
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Description

1,3-Bis(3-formylphenoxy)propane is an organic compound with the molecular formula C17H16O4. It is characterized by the presence of two formyl groups attached to phenoxy groups, which are further connected by a propane chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(3-formylphenoxy)propane can be synthesized from 3-hydroxybenzaldehyde and 1,3-propanediol. The reaction typically involves the formation of an ether linkage between the phenolic hydroxyl group of 3-hydroxybenzaldehyde and the hydroxyl groups of 1,3-propanediol . The reaction conditions often include the use of a dehydrating agent to facilitate the etherification process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3-formylphenoxy)propane undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids.

    Reduction: The formyl groups can be reduced to primary alcohols.

    Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 1,3-Bis(3-carboxyphenoxy)propane.

    Reduction: 1,3-Bis(3-hydroxyphenoxy)propane.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,3-Bis(3-formylphenoxy)propane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers and other materials due to its reactive formyl groups.

Mechanism of Action

The mechanism of action of 1,3-Bis(3-formylphenoxy)propane largely depends on its formyl groups, which can participate in various chemical reactions. These formyl groups can act as electrophiles, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound can form bonds with other molecules, leading to the formation of more complex structures.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(trimethylsiloxy)propane: Similar in structure but with trimethylsiloxy groups instead of formyl groups.

    1,3-Bis(2-methylimidazolyl)propane: Contains imidazole rings instead of phenoxy groups.

Uniqueness

1,3-Bis(3-formylphenoxy)propane is unique due to its formyl groups, which provide distinct reactivity compared to similar compounds

Properties

IUPAC Name

3-[3-(3-formylphenoxy)propoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-12-14-4-1-6-16(10-14)20-8-3-9-21-17-7-2-5-15(11-17)13-19/h1-2,4-7,10-13H,3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIKEJAETJNNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCOC2=CC=CC(=C2)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571173
Record name 3,3'-[Propane-1,3-diylbis(oxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141032-56-6
Record name 3,3'-[Propane-1,3-diylbis(oxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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